molecular formula C21H25N5O2S B243724 N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide

N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide

Cat. No. B243724
M. Wt: 411.5 g/mol
InChI Key: LSSCZIQGVCUCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as EHT 1864 and is a potent inhibitor of the Rho family of small GTPases. The Rho family of proteins plays a critical role in a variety of cellular processes, including cell migration, cell division, and gene expression. In

Scientific Research Applications

EHT 1864 has been widely used in scientific research to study the role of Rho family GTPases in cellular processes. This compound has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are all critical regulators of cell migration, cell division, and gene expression. EHT 1864 has been used in a variety of cellular and animal models to study the role of Rho family GTPases in cancer, inflammation, and cardiovascular disease.

Mechanism of Action

EHT 1864 inhibits the activity of Rho family GTPases by binding to the switch regions of these proteins, preventing the exchange of GDP for GTP and thus inhibiting their activation. This leads to a decrease in the downstream signaling pathways that are regulated by these proteins, including actin cytoskeleton organization, cell migration, and gene expression.
Biochemical and Physiological Effects
EHT 1864 has been shown to have a variety of biochemical and physiological effects in cellular and animal models. Inhibition of Rho family GTPases by EHT 1864 has been shown to decrease cell migration and invasion, induce cell cycle arrest and apoptosis, and decrease the expression of pro-inflammatory cytokines. EHT 1864 has also been shown to have cardiovascular protective effects in animal models, including reducing cardiac hypertrophy and improving cardiac function.

Advantages and Limitations for Lab Experiments

EHT 1864 has several advantages for lab experiments, including its high potency and specificity for Rho family GTPases. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the use of EHT 1864 in scientific research. One area of interest is the role of Rho family GTPases in cancer metastasis and the potential for EHT 1864 as a therapeutic agent in cancer treatment. Another area of interest is the potential for EHT 1864 in the treatment of cardiovascular disease, particularly in the prevention of cardiac hypertrophy and heart failure. Additionally, further research is needed to understand the potential for off-target effects of EHT 1864 and to develop more specific inhibitors of Rho family GTPases.
Conclusion
In conclusion, EHT 1864 is a potent inhibitor of the Rho family of small GTPases that has been widely used in scientific research to study the role of these proteins in cellular processes. This compound has a variety of biochemical and physiological effects and has potential applications in cancer and cardiovascular disease research. While EHT 1864 has several advantages for lab experiments, including high potency and specificity, careful dosing is required to avoid toxicity. Future research is needed to further understand the potential for EHT 1864 as a therapeutic agent and to develop more specific inhibitors of Rho family GTPases.

Synthesis Methods

The synthesis of EHT 1864 involves a multi-step process that begins with the reaction of 4-ethoxyaniline with methyl isobutyrylacetate to form 4-ethoxy-N-methylacetanilide. This compound is then reacted with sodium hydride and carbon disulfide to form the corresponding thioamide, which is then reacted with 2-(4-bromo-phenyl)-6-methyl-benzotriazole to form EHT 1864.

properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H25N5O2S/c1-6-28-15-9-7-14(8-10-15)26-24-17-11-13(2)16(12-18(17)25-26)22-20(29)23-19(27)21(3,4)5/h7-12H,6H2,1-5H3,(H2,22,23,27,29)

InChI Key

LSSCZIQGVCUCED-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C(C)(C)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.